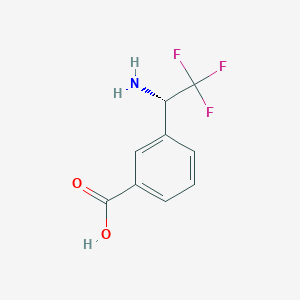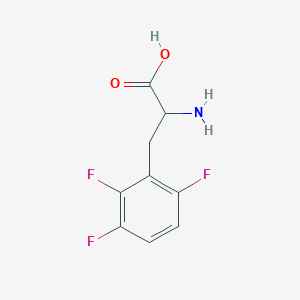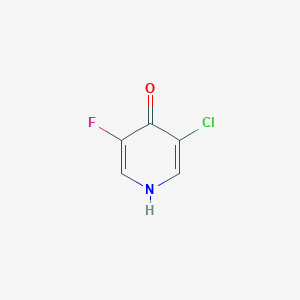
4-(Difluoromethyl)-2-fluoro-1-methylbenzene
Descripción general
Descripción
The compound “4-(Difluoromethyl)-2-fluoro-1-methylbenzene” is a type of aromatic compound that has been used in various chemical reactions . It is part of the broader field of difluoromethylation processes, which have seen significant advances in recent years . Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S .
Synthesis Analysis
The synthesis of this compound involves difluoromethylation processes . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Molecular Structure Analysis
The molecular structure of this compound is influenced by its difluoromethylation. The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity . The molecular docking simulations and DFT have been used to examine the binding interactions of 4-difluoromethyl pyrazole derivatives .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily difluoromethylation reactions . Electrophilic fluorinating reagents of the N–F class have revolutionized the incorporation of fluorine atoms into both pharmaceutically- and agrochemically-important substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its difluoromethylation. The difluoromethyl group significantly influences the parent molecule’s reactivity and lipophilicity .Aplicaciones Científicas De Investigación
1. Electrochemical Fluorination
Electrochemical fluorinations of toluene, monofluoromethylbenzene, and difluoromethylbenzene have been studied, revealing insights into the fluorination mechanisms and product formation. Anodic fluorination of these compounds produced primarily difluoromethylfluorobenzenes, showing the potential for selective synthesis of such compounds (Momota et al., 1998).
2. Organometallic Chemistry
Fluorobenzenes, including fluoromethylbenzenes, are gaining recognition as solvents for organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density, making them weakly coordinating solvents or readily displaced ligands. This facilitates the study of well-defined complexes and catalytic reactions (Pike et al., 2017).
3. Biodegradation Studies
Research on the biodegradation of difluorobenzenes, which includes 4-(Difluoromethyl)-2-fluoro-1-methylbenzene, highlights their use as intermediates in pharmaceutical and agricultural chemicals. Studies have explored the degradation capabilities of specific microbial strains, providing insights into environmental impacts and bioremediation strategies for such compounds (Moreira et al., 2009).
4. Photophysical Studies
The photochemistry of fluorotrifluoromethylbenzenes, including derivatives of this compound, has been studied in the gas phase. These studies provide insights into the photolytic behavior and potential applications in photochemical reactions (Al-ani, 1973).
5. Crystal Structure Analysis
The crystal structures of fluorobenzenes, including those similar to this compound, have been analyzed to understand C−H···F interactions. This research is crucial for understanding molecular interactions and designing materials with specific properties (Thalladi et al., 1998).
6. Hydrodefluorination Research
Studies on the hydrodefluorination of fluorinated compounds, including those structurally related to this compound, reveal mechanisms for breaking carbon-fluorine bonds. This is crucial for understanding and developing chemical reactions and processes involving fluorinated compounds (Kraft et al., 2001).
Safety and Hazards
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential applications in medicinal chemistry, agrochemicals, and materials science . The recent advances in difluoromethylation processes have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry .
Propiedades
IUPAC Name |
4-(difluoromethyl)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOCOWUDEBTMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)


![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)
![4-(3,4-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090826.png)




